

TCO-PEG3-CH2-aldehyde: A Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: TCO-PEG3-CH2-aldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, and applications of **TCO-PEG3-CH2-aldehyde**, a heterobifunctional linker integral to the advancement of bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs), fluorescent imaging, and targeted drug delivery.

Core Structure and Properties

TCO-PEG3-CH2-aldehyde is a versatile molecule featuring two distinct reactive moieties: a trans-cyclooctene (TCO) group and an aldehyde group, separated by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.^{[1][2][3]} This unique architecture allows for a two-step sequential or one-pot bioconjugation strategy, enabling the precise assembly of complex biomolecular architectures.

The TCO group is a highly strained alkene that readily participates in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazine partners.^[4] This bioorthogonal "click chemistry" reaction is exceptionally fast and proceeds efficiently under mild, aqueous conditions without the need for a catalyst, making it ideal for use in sensitive biological systems.^{[5][6]} The aldehyde functionality provides a second orthogonal handle for conjugation,

reacting with aminoxy or hydrazide-modified molecules to form stable oxime or hydrazone linkages, respectively.[7][8]

The integrated PEG3 spacer enhances the solubility of the molecule in aqueous buffers and reduces potential steric hindrance during conjugation reactions.[2][9]

Table 1: Physicochemical Properties of **TCO-PEG3-CH2-aldehyde**

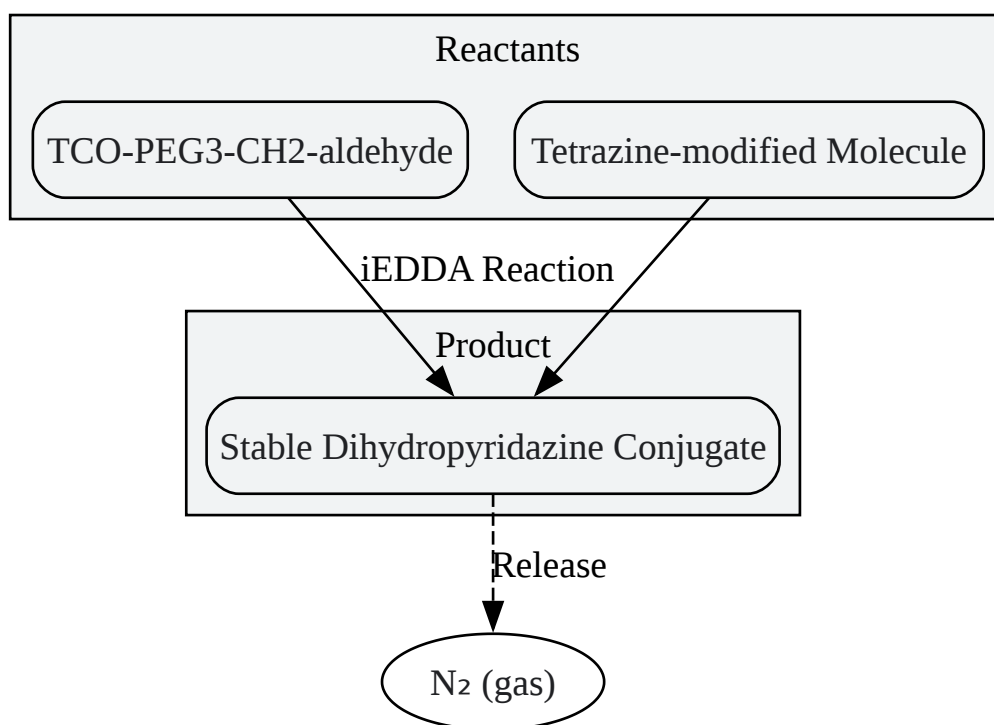
Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₂₉ NO ₆	[4]
Molecular Weight	343.42 g/mol	[4]
Appearance	Colorless oil	[5][10]
Purity	Typically >90% or ≥95%	[5]
Solubility	Soluble in DMSO, DMF, DCM, THF, Acetonitrile, Chloroform	[5][10]
Storage Conditions	-20°C, desiccated, protected from light	[5]

Reaction Mechanisms and Kinetics

TCO-PEG3-CH2-aldehyde's utility stems from its ability to undergo two highly specific and efficient bioorthogonal reactions.

TCO-Tetrazine Ligation (iEDDA)

The reaction between the TCO group and a tetrazine is a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained TCO serves as the dienophile. [11] The reaction is driven by the release of strain in the TCO ring and results in the formation of a stable dihydropyridazine linkage, with the only byproduct being nitrogen gas.[11][12] This ligation is one of the fastest bioorthogonal reactions known.[6]



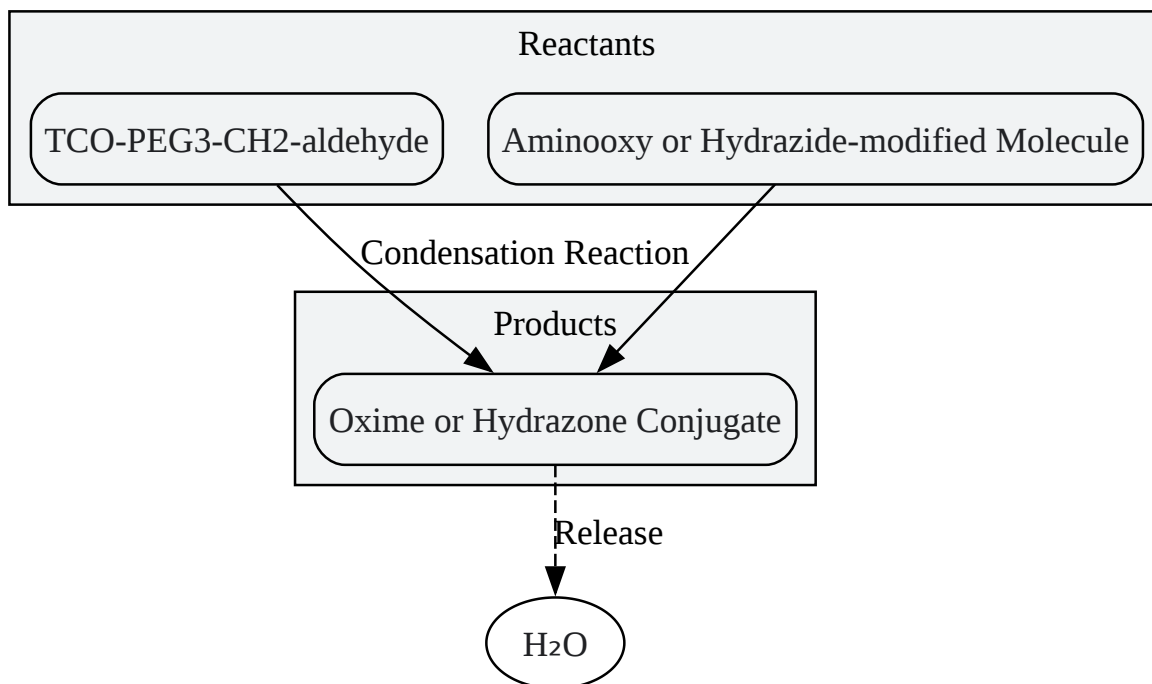
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Table 2: Kinetic Data for TCO-Tetrazine Ligation

Reactants	Second-Order Rate Constant (k_2) [$M^{-1}s^{-1}$]	Conditions	Source(s)
TCO and Tetrazine derivatives	~800 - 30,000	Aqueous buffers, physiological pH	[13]
ATTO-tetrazines with TCO	up to 1000	Aqueous media	[14]
Dipyridal tetrazine and TCO	2000 (± 400)	PBS buffer	[15]
Hydrogen-substituted tetrazines with TCO	up to 30,000	Not specified	[15]

Aldehyde Ligation (Oxime/Hydrazone Formation)

The aldehyde group of **TCO-PEG3-CH2-aldehyde** reacts with molecules containing an aminoxy group to form a stable oxime linkage, or with a hydrazide to form a hydrazone linkage.[7][8] These reactions are chemoselective and proceed under mild acidic to neutral pH conditions.[8] Aniline can be used as a catalyst to significantly accelerate the rate of oxime and hydrazone formation.[7][16]



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Table 3: Kinetic Data for Aldehyde Ligations

Reaction	Second-Order Rate Constant (k_1) [$M^{-1}s^{-1}$]	Conditions	Source(s)
Aromatic aldehydes with 6-hydrazinopyridyl and aminoxyacetyl groups	$10^1 - 10^3$	Ambient conditions, with aniline catalysis	[7]
Hydrazone formation (general)	3.0 ± 0.3	pH 4.5, without catalyst	[7]

Experimental Protocols

The following are generalized protocols for the use of **TCO-PEG3-CH2-aldehyde** in bioconjugation. Optimization may be required for specific applications.

Protocol for TCO-Tetrazine Ligation

This protocol describes the conjugation of a TCO-functionalized molecule to a tetrazine-modified protein.

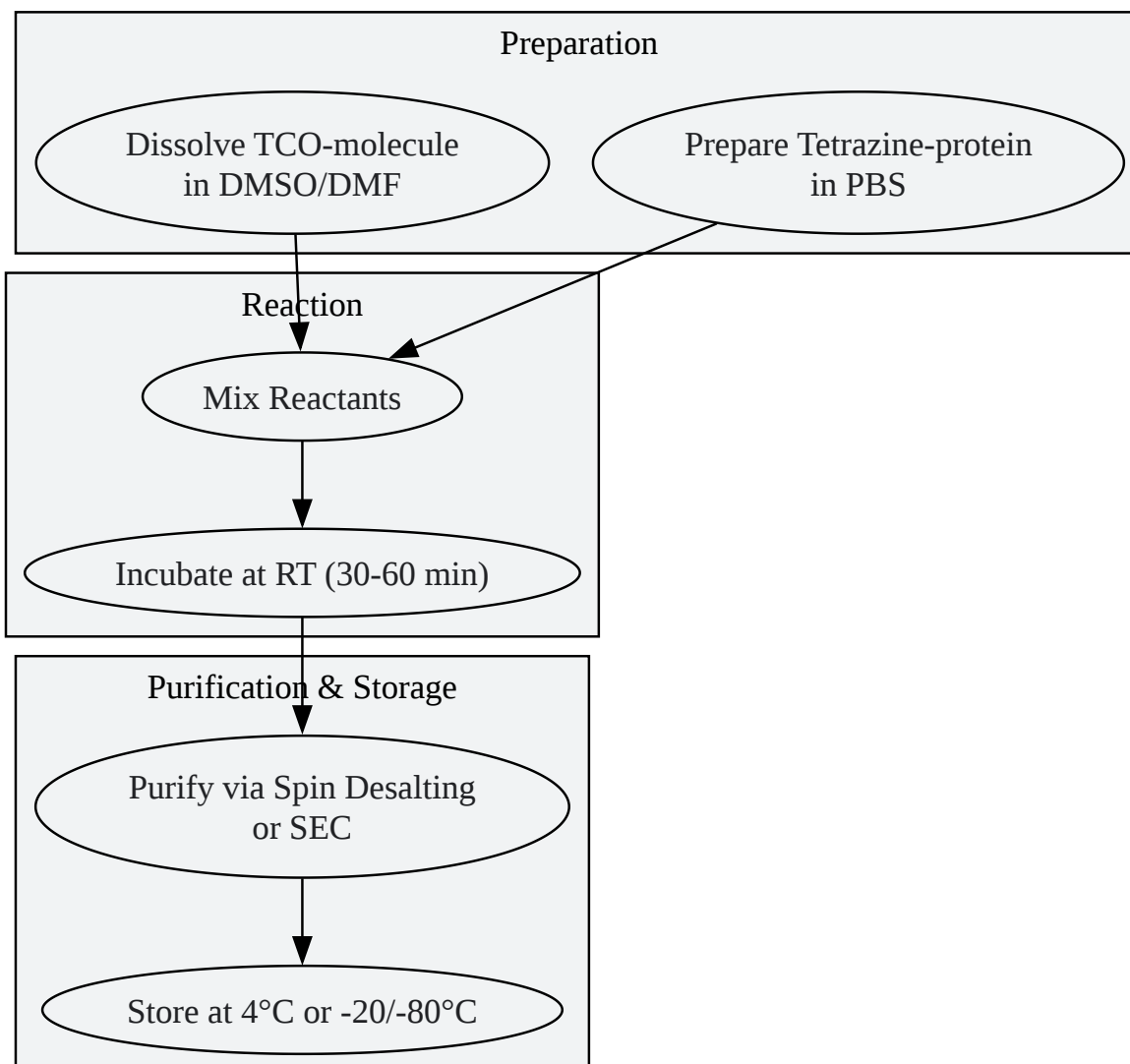
Materials:

- TCO-functionalized molecule
- Tetrazine-functionalized protein
- Phosphate Buffered Saline (PBS), pH 7.4
- Anhydrous DMSO or DMF
- Spin desalting columns

Procedure:

- Reagent Preparation:

- Prepare the tetrazine-functionalized protein in PBS at a concentration of 1-5 mg/mL.[11]
- Immediately before use, dissolve the TCO-functionalized molecule in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[11]
- Ligation Reaction:
 - Add the TCO-stock solution to the protein solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-functionalized protein can be used for optimal results.[15]
 - Incubate the reaction mixture for 30-60 minutes at room temperature.[11] The reaction can also be performed at 4°C, which may require a longer incubation time.[15] For reactions involving dyes, protect the mixture from light.[11]
- Purification:
 - Remove unreacted small molecules and byproducts using a spin desalting column equilibrated with the desired storage buffer.[11][15] For higher resolution purification, size-exclusion chromatography (SEC) can be employed.[11][15]
- Storage:
 - Store the purified conjugate at 4°C. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[11]



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Protocol for Aldehyde-Aminoxy Ligation (Oxime Formation)

This protocol outlines the conjugation of an aldehyde-containing molecule (such as **TCO-PEG3-CH2-aldehyde**) to an aminoxy-modified protein.

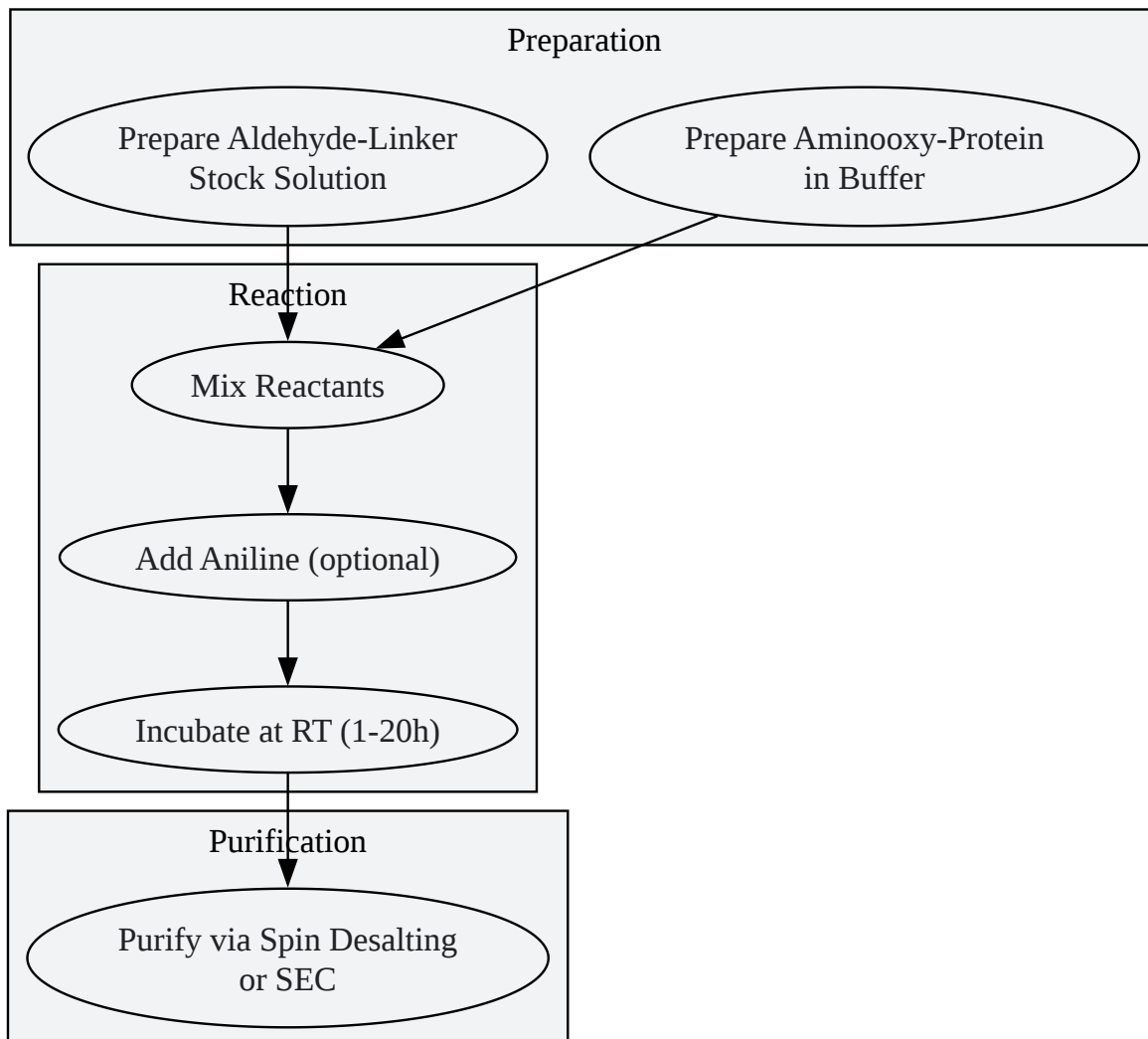
Materials:

- **TCO-PEG3-CH2-aldehyde**

- Aminoxy-functionalized protein
- Reaction Buffer (e.g., PBS, pH 6.5-7.5)[8]
- Aniline (optional, as catalyst)
- Spin desalting columns

Procedure:

- Reagent Preparation:
 - Prepare the aminoxy-protein in the reaction buffer.
 - Prepare a stock solution of **TCO-PEG3-CH2-aldehyde** in an appropriate organic solvent (e.g., DMSO).
- Ligation Reaction:
 - Add the **TCO-PEG3-CH2-aldehyde** stock solution to the protein solution.
 - If using a catalyst, add aniline to the reaction mixture (e.g., 10 mM).[16]
 - Incubate the reaction for 1-20 hours at room temperature.[16] The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
- Purification:
 - Purify the conjugate using a spin desalting column or SEC to remove excess reagents.



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Applications

The unique properties of **TCO-PEG3-CH2-aldehyde** make it a valuable tool in various biomedical research and development areas.

- **Antibody-Drug Conjugates (ADCs):** This linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.[4][17]

- Fluorescent and PET/SPECT Imaging: It enables the site-specific labeling of biomolecules with imaging agents for diagnostic and research purposes.[2]
- Drug Delivery: **TCO-PEG3-CH2-aldehyde** is employed in the synthesis of targeted drug delivery systems.[2]
- Bioconjugation: It is widely used for the modification of proteins, peptides, and antibodies.[2]
- Surface Immobilization: The linker can be used to functionalize surfaces for the development of biosensors and assays.[2]

Conclusion

TCO-PEG3-CH2-aldehyde is a powerful and versatile heterobifunctional linker that facilitates efficient and specific bioconjugation through two distinct and bioorthogonal reaction pathways. Its favorable properties, including high reactivity, specificity, and aqueous solubility, make it an indispensable tool for researchers and scientists in the development of novel therapeutics, diagnostics, and research reagents.

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